molecular formula C5H11NO B147659 Pivalamide CAS No. 754-10-9

Pivalamide

Cat. No.: B147659
CAS No.: 754-10-9
M. Wt: 101.15 g/mol
InChI Key: XIPFMBOWZXULIA-UHFFFAOYSA-N
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Description

Pivalamide, also known as this compound, is an organic compound with the chemical formula (CH₃)₃CCONH₂. It is a crystalline powder that is white to very slightly yellow in color. This compound is known for its low volatility and high polarity, making it a useful solvent in various chemical reactions .

Preparation Methods

Pivalamide can be synthesized through several methods. One common synthetic route involves the reaction of acetyl chloride with ammonia, followed by methylation using methyl iodide. Another method involves the reaction of pivaloyl chloride with ammonia or an amine under controlled conditions . Industrial production typically involves the use of pivaloyl chloride and ammonia, with the reaction carried out in a solvent such as toluene or dichloromethane .

Chemical Reactions Analysis

Pivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pivalamide and its derivatives have shown promise in medicinal chemistry, particularly for their biological activities. Research indicates that certain this compound derivatives exhibit significant enzyme inhibition, which can be beneficial in treating various diseases.

Enzyme Inhibition Studies

A notable example is the derivative N-((4-acetylphenyl)carbamothioyl)this compound, which demonstrated potent inhibition against several enzymes:

  • Acetylcholinesterase (AChE) : 85% inhibition
  • Butyrylcholinesterase (BChE) : 85% inhibition
  • Urease : 73.8% inhibition
  • Alpha Amylase : 57.9% inhibition

These findings suggest that this compound derivatives may be explored as potential therapeutic agents for conditions such as Alzheimer's disease and diabetes due to their ability to inhibit cholinesterases and amylase .

Anticancer Activity

Research has indicated that N-substituted benzamides, including some this compound derivatives, exhibit anticancer properties by inducing apoptosis in cancer cells. This mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activity, which is crucial in regulating cell survival .

Neuropharmacological Applications

The structural modifications in bicyclic compounds containing this compound suggest potential uses in treating neurodegenerative diseases. These compounds may interact with neurotransmitter systems, offering therapeutic avenues for conditions such as Parkinson's and Alzheimer's diseases .

Antimicrobial Properties

This compound derivatives have also shown significant antimicrobial activity. For instance, iminothiazoline derivatives containing this compound structures have been reported to possess notable antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes. It serves as a building block in the synthesis of more complex molecules and is involved in the development of new materials with specific properties, such as polymers and coatings .

Case Studies and Research Findings

Several studies have documented the diverse applications of this compound:

Compound NameActivity TypeInhibition (%)Binding Energy (kcal/mol)
N-((4-acetylphenyl)carbamothioyl)this compoundAChE Inhibition85%-7.5
N-((4-acetylphenyl)carbamothioyl)this compoundBChE Inhibition85%-7.6
N-((4-acetylphenyl)carbamothioyl)this compoundUrease Inhibition73.8%-
N-((4-acetylphenyl)carbamothioyl)this compoundAlpha Amylase Inhibition57.9%-

These results underscore the compound's multifaceted potential in both medicinal and industrial contexts .

Mechanism of Action

The mechanism of action of trimethylacetamide involves its ability to act as a polar solvent, facilitating various chemical reactions by stabilizing transition states and intermediates. It can interact with molecular targets through hydrogen bonding and dipole-dipole interactions, enhancing the reactivity of certain compounds .

Comparison with Similar Compounds

Pivalamide can be compared with other similar compounds such as:

This compound is unique due to its high polarity and low volatility, making it particularly useful as a solvent in reactions where these properties are advantageous .

Biological Activity

Pivalamide, a derivative of pivalic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on enzyme inhibition, potential therapeutic applications, and molecular interactions.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pivalic acid moiety. The synthesis of various this compound derivatives often involves reactions with isothiocyanates or other electrophiles. For example, N-((4-acetylphenyl)carbamothioyl)this compound was synthesized through the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert conditions . The resulting compound exhibited significant biological activity against several enzymes.

Enzyme Inhibition Studies

The biological evaluation of this compound derivatives has primarily focused on their inhibitory effects on various enzymes. Notably, N-((4-acetylphenyl)carbamothioyl)this compound demonstrated potent inhibition against:

  • Acetylcholinesterase (AChE) : 85% inhibition
  • Butyrylcholinesterase (BChE) : 85% inhibition
  • Urease : 73.8% inhibition
  • Alpha Amylase : 57.9% inhibition

These results suggest that this compound derivatives may serve as potential therapeutic agents for conditions like Alzheimer's disease and diabetes due to their ability to inhibit cholinesterases and amylase respectively .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their target enzymes. For instance, the binding energies calculated for AChE and BChE were approximately -7.5 kcal/mol and -7.6 kcal/mol respectively, indicating strong binding affinity . These studies help elucidate the mechanisms by which these compounds exert their biological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound and its derivatives:

  • Anticancer Activity : Research indicates that N-substituted benzamides, including some this compound derivatives, exhibit anticancer properties by inducing apoptosis in cancer cells . The mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activity, which is crucial in regulating cell survival.
  • Antimicrobial Properties : this compound derivatives have shown promise as antimicrobial agents. For example, iminothiazoline derivatives containing this compound structures have been reported to possess significant antibacterial and antifungal activities .
  • Neuropharmacological Applications : The structural modifications in bicyclic compounds like N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)this compound suggest potential use in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems.

Summary of Biological Activities

Compound NameActivity TypeInhibition (%)Binding Energy (kcal/mol)
N-((4-acetylphenyl)carbamothioyl)this compoundAChE Inhibition85%-7.5
N-((4-acetylphenyl)carbamothioyl)this compoundBChE Inhibition85%-7.6
N-((4-acetylphenyl)carbamothioyl)this compoundUrease Inhibition73.8%
N-((4-acetylphenyl)carbamothioyl)this compoundAlpha Amylase Inhibition57.9%

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing pivalamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction between pivaloyl chloride and ammonia or amines. Key parameters to optimize include solvent choice (e.g., anhydrous THF or dichloromethane), stoichiometric ratios, and temperature control (0–5°C to minimize side reactions). Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm purity and structure. For reproducibility, document reagent drying methods (e.g., molecular sieves) and inert atmosphere use (argon/nitrogen) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1650–1680 cm1^{-1} and N-H bends at ~1550 cm1^{-1} are diagnostic.
  • NMR : 1^1H NMR shows a singlet for the tert-butyl group (δ 1.2–1.3 ppm) and a broad N-H peak (δ 5–6 ppm). 13^13C NMR confirms the carbonyl carbon at ~175 ppm.
  • HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS with a non-polar column to assess purity. Cross-reference data with literature values to validate results .

Q. How can researchers design experiments to study this compound’s reactivity in nucleophilic acyl substitution reactions?

Employ kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) to determine rate constants. Use 1^1H NMR to monitor reaction progress and identify intermediates. Compare results with computational models (e.g., DFT calculations of transition states) to validate mechanistic hypotheses .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and dispersion corrections (e.g., D3) accurately predict bond lengths, vibrational frequencies, and reaction pathways. For correlation energy, use the Colle-Salvetti formula . Basis sets like 6-31G(d,p) balance accuracy and computational cost. Validate models against experimental IR and NMR data .

Q. How should researchers address contradictions in published data on this compound’s thermodynamic properties?

  • Replication : Reproduce experiments using standardized protocols (e.g., calorimetry for enthalpy measurements).
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent purity and instrument calibration.
  • Error Analysis : Quantify uncertainties using statistical tools (e.g., standard deviation, confidence intervals). If discrepancies persist, propose hypotheses (e.g., isomerization or solvent effects) for further testing .

Q. What strategies can be used to explore this compound’s role as a directing group in catalytic C–H activation reactions?

  • Mechanistic Probes : Use deuterium labeling or kinetic isotope effects to study rate-determining steps.
  • Substrate Scope : Test this compound derivatives with electron-withdrawing/donating groups to assess electronic effects.
  • In Situ Spectroscopy : Employ operando IR or Raman to detect transient intermediates. Cross-correlate findings with DFT-calculated reaction coordinates .

Q. How can this compound’s stability under extreme conditions (e.g., high temperature/pH) inform its applications in materials science?

Design accelerated aging studies:

  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C).
  • Hydrolytic Stability : Monitor hydrolysis rates via HPLC under acidic/basic conditions.
  • Structural Analysis : Post-stability testing, characterize degradation products via X-ray crystallography or mass spectrometry .

Q. Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are appropriate for formulating research questions on this compound?

Apply the FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

“How does steric hindrance in this compound influence its catalytic performance compared to less bulky amides?” Use PICO (Population, Intervention, Comparison, Outcome) for applied studies: “In palladium-catalyzed cross-coupling (Population), does this compound (Intervention) improve regioselectivity versus acetamide (Comparison) under identical conditions (Outcome)?” .

Q. How can researchers leverage literature databases to identify gaps in this compound-related studies?

  • Web of Science/SciFinder : Search for This compound AND (synthesis OR catalysis) with filters for review articles (1990–2025).
  • Citation Mining : Use tools like Citation Network Analysis to map high-impact studies and underexplored areas (e.g., photochemical applications).
  • Systematic Reviews : Follow PRISMA guidelines to synthesize data on reaction yields, scalability, or toxicity .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s experimental data to ensure reproducibility?

  • Materials : Specify reagent grades (e.g., ≥99% purity), suppliers, and batch numbers.
  • Methods : Detail instrument settings (e.g., NMR frequency, HPLC gradient profiles).
  • Data Deposition : Upload raw spectra/chromatograms to repositories like Zenodo or Figshare.
  • Statistical Reporting : Include exact p-values, sample sizes (n ≥ 3), and error bars in graphs .

Properties

IUPAC Name

2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMBOWZXULIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061072
Record name Propanamide, 2,2-dimethyl-
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-10-9
Record name 2,2-Dimethylpropanamide
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Record name Trimethylacetamide
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Record name Pivalamide
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Record name Propanamide, 2,2-dimethyl-
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Record name Pivalamide
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Record name TRIMETHYLACETAMIDE
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Retrosynthesis Analysis

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